(2S,3R)-2-氨基-3-羟基-4-甲基戊酸

描述

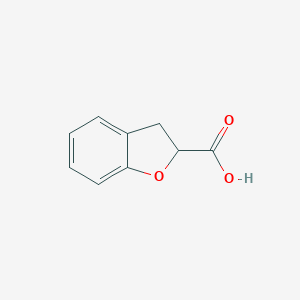

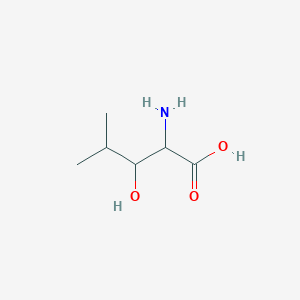

This compound is an amino acid with the molecular formula C6H13NO3. The (2S,3R) notation indicates the configuration of the chiral centers in the molecule, which are the 2nd and 3rd carbon atoms in this case.

Synthesis Analysis

The synthesis of such a compound would likely involve protecting group strategies to selectively manipulate the functional groups (amino and hydroxy groups). The exact method would depend on the available starting materials and the specific synthetic route chosen by the chemist.Molecular Structure Analysis

The structure of this compound can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms, the presence of functional groups, and the 3D structure of the molecule.Chemical Reactions Analysis

This compound, like other amino acids, can participate in a variety of chemical reactions. It can act as a nucleophile in substitution and addition reactions, and its amino group can react with carboxylic acids to form amides, among other reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and pKa values, can be predicted based on its structure and can be confirmed experimentally.科学研究应用

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid is a chemical compound with the CAS Number: 10148-71-7 . It’s often used in the field of biochemical research .

The method of application or experimental procedure involves using this compound as a novel protected amino acid . The details of the procedure would depend on the specific experiment being conducted and could involve various organic solvents .

As for the results or outcomes obtained, the specifics would again depend on the particular experiment. In the case of bestatin preparation, the outcome would be the successful synthesis of bestatin or its analogs .

-

Nanomaterials Synthesis

- Field: Nanotechnology

- Application: This compound could potentially be used in the synthesis of nanomaterials . Nanomaterials have unique properties that can be tuned by controlling their size, shape, synthesis conditions, and functionalization .

- Method: The specific method of application would depend on the type of nanomaterial being synthesized .

- Results: The results would be the successful synthesis of nanomaterials with desired properties .

-

Silica-based Nanoparticles

- Field: Material Science

- Application: This compound could be used in the fabrication of functionalized silica nanoparticles . These nanoparticles have a wide range of applications, including advanced catalysis, drug delivery, biomedical applications, environmental remediation, and wastewater treatment .

- Method: The compound could be used to modify the surface of silica nanoparticles, enhancing their properties for various applications .

- Results: The results would be the successful fabrication of functionalized silica nanoparticles with enhanced properties for specific applications .

-

Spectrophotometry

- Field: Analytical Chemistry

- Application: This compound could potentially be used in spectrophotometric analysis . Spectrophotometry is a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution .

- Method: The specific method of application would depend on the type of spectrophotometric analysis being conducted .

- Results: The results would be the successful measurement of light absorption, which can be used to determine the concentration of the chemical substance in the solution .

-

CRISPR-Cas9 Genome Editing

- Field: Genetic Engineering

- Application: While not directly used, the structure of “(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid” could potentially inform the design of guide RNAs or other components in the CRISPR-Cas9 system . CRISPR-Cas9 is a revolutionary gene-editing system that allows for precise, directed changes to genomic DNA .

- Method: The compound could potentially be used to design guide RNAs or other components in the CRISPR-Cas9 system .

- Results: The results would be the successful design and synthesis of guide RNAs or other components for use in the CRISPR-Cas9 system .

安全和危害

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Standard safety procedures should be followed when handling it in the lab.

未来方向

Future research could explore the potential applications of this compound in fields such as medicinal chemistry or materials science. Its properties could also be further investigated to gain a deeper understanding of its behavior.

Please note that this is a general analysis and the specifics could vary depending on the exact context and conditions. For a detailed analysis, please refer to scientific literature or consult a chemistry professional.

属性

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3(2)5(8)4(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYJDMWJYCTABM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。